molecular formula C18H32O14 B3069497 D-Glucan CAS No. 9012-72-0

D-Glucan

Cat. No.: B3069497
CAS No.: 9012-72-0
M. Wt: 472.4 g/mol
InChI Key: SPMCUTIDVYCGCK-IIIGWGBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-glucans are a heterogeneous group of naturally occurring polysaccharides composed of β-D-glucose monomers linked via glycosidic bonds. These compounds are found in diverse sources, including cereals (e.g., oats, barley), yeast, fungi, seaweed, and bacteria . Their structural diversity—varying in chain length, branching patterns (e.g., β-1,3, β-1,4, or β-1,6 linkages), and molecular weight—directly influences their physicochemical properties and biological activities . Key functional roles include immune modulation, cholesterol reduction, glycemic control, and prebiotic effects . Beta-glucans are utilized in pharmaceuticals, nutraceuticals, and functional foods due to their safety profile and evidence-backed health benefits .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[(2S,3R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2/t6-,7+,8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMCUTIDVYCGCK-IIIGWGBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](CO[C@@H]([C@H]3O)CO)O)CO)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9012-72-0, 9051-97-2
Record name D-Glucan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-D-Glucan, (1.fwdarw.3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of Beta Glucan can change over time in laboratory settings. Specific information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Biological Activity

Beta-glucans are polysaccharides composed of glucose monomers linked by β-glycosidic bonds, predominantly found in the cell walls of bacteria, fungi, and cereals. They have garnered significant attention due to their diverse biological activities, particularly their immunomodulatory effects, anti-inflammatory properties, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of beta-glucan, supported by data tables, case studies, and detailed research findings.

Sources and Structure

Beta-glucans can be derived from various sources, including:

  • Yeast (e.g., Saccharomyces cerevisiae)
  • Mushrooms (e.g., shiitake and reishi)
  • Cereals (e.g., oats and barley)

The structure of beta-glucans varies depending on their source, influencing their biological activity. The most studied forms are (1,3)-β-glucans and (1,6)-β-glucans, which exhibit different immunological effects based on their molecular weight and conformation.

Immunomodulatory Effects

Beta-glucans are recognized as biological response modifiers (BRMs), enhancing the immune system's ability to respond to pathogens. They interact with specific receptors on immune cells, such as Dectin-1 and complement receptor 3 (CR3), leading to the activation of macrophages, neutrophils, and natural killer cells.

The binding of beta-glucans to immune receptors triggers a cascade of immune responses:

  • Phagocytosis : Enhanced engulfment of pathogens by macrophages.
  • Cytokine Production : Increased secretion of pro-inflammatory cytokines.
  • T-cell Activation : Stimulation of adaptive immunity through dendritic cell maturation.

Case Studies

  • Common Cold Prevention : A randomized controlled trial demonstrated that supplementation with yeast-derived beta-glucan reduced the incidence of symptomatic common colds by 25% compared to placebo. Participants reported fewer cold-related sleep difficulties and lower overall symptom scores (2).
  • Cancer Immunotherapy : Beta-glucans have been used as adjuvants in cancer therapy. They enhance the efficacy of tumor vaccines by activating innate immune responses. In clinical studies, patients receiving beta-glucan alongside traditional therapies exhibited improved immune profiles (1).
  • Gastrointestinal Health : Research indicates that beta-glucans can modulate gut microbiota composition, leading to improved metabolic health outcomes such as reduced cholesterol levels and better glycemic control (7).

Table 1: Summary of Immunomodulatory Effects of Beta-Glucan

SourceTypeKey Biological Activity
Yeast(1,3)-(1,6)Enhances phagocytosis; reduces cold symptoms
Oats(1,3)Lowers cholesterol; improves gut health
Mushrooms(1,3)Stimulates T-cell activity; enhances tumor immunity

Table 2: Clinical Study Results on Cold Incidence

Study GroupCold Incidence (%)Symptom Score Reduction (%)p-value
Beta-Glucan15.6150.019
Placebo2.0N/AN/A

Scientific Research Applications

Immune Modulation

Mechanism of Action:
Beta-glucans enhance the immune response by activating various immune cells, including macrophages, neutrophils, and natural killer cells. They interact with specific receptors on these cells, such as Dectin-1 and Toll-like receptors (TLRs), leading to an upregulation of cytokine production and enhanced phagocytosis .

Clinical Applications:

  • Cancer Therapy: Beta-glucans are being investigated as adjuvants in cancer treatment. They have shown promise in enhancing the efficacy of chemotherapy by stimulating immune responses against tumors .
  • Vaccine Adjuvants: Beta-glucan microparticles can serve as effective carriers for mucosal antigen delivery in oral vaccines, improving immune responses .

Metabolic Health

Cholesterol Regulation:
Beta-glucans are recognized for their ability to lower cholesterol levels. They form a gel-like substance in the gut that binds bile acids and cholesterol, facilitating their excretion . Clinical studies have demonstrated that regular consumption of beta-glucans can lead to significant reductions in LDL cholesterol levels.

Gastrointestinal Health:
As soluble dietary fibers, beta-glucans contribute to gut health by promoting the growth of beneficial gut microbiota. They can alleviate symptoms associated with gastrointestinal disorders such as irritable bowel syndrome (IBS) and enhance overall digestive health .

Agricultural Applications

Plant Growth Enhancement:
Research indicates that beta-glucans can influence plant growth and immunity. Genetic manipulation to increase beta-glucan content in crops may improve their nutritional value and resistance to pathogens .

Soil Stabilization:
Beta-glucans have been explored for their potential in geotechnical applications, such as soil stabilization. Studies show that they can enhance the shear strength of soils, making them suitable for construction purposes .

Environmental Applications

Bioremediation:
Beta-glucans can be utilized in bioremediation processes to improve the degradation of pollutants in soil and water systems. Their properties may help stimulate microbial activity necessary for the breakdown of contaminants .

Case Studies

Application AreaStudy ReferenceFindings
Cancer Treatment Beta-glucans enhanced immune response against tumors in clinical trials.
Cholesterol Management Significant reduction in LDL cholesterol levels observed with beta-glucan intake.
Soil Stabilization Improved shear strength and Atterberg limits in treated soils.
Vaccine Development Beta-glucan microparticles improved antigen delivery and immune response.

Chemical Reactions Analysis

Oxidative Degradation Pathways

β-glucans undergo hydroxyl radical (HO- )-mediated oxidation, leading to both lytic (chain-scission) and non-lytic modifications. Key oxidation products depend on the site of radical attack (C1–C6 positions):

  • C1 oxidation : Produces gluconic acid and arabinose via Ruff degradation .

  • C5 oxidation : Generates 5-oxo-glucose (5oxoGlc) and L-threo-tetrodialdose, detectable via reductive amination with 2-aminobenzamide .

  • Non-lytic oxidation : Forms stable intrachain carbonyl groups without breaking the glucan backbone .

Table 1: Major Oxidation Products of β-Glucans

Site of AttackProducts DetectedChain ScissionDetection Method
C1Gluconic acid, arabinoseYesUPLC-MS/MS
C55oxoGlc, tetrodialdoseYesReductive amination + MS
C2/C4Intrachain carbonylsNoEnzymatic digestion + SPE

Enzymatic Hydrolysis

β-glucans are hydrolyzed by specific enzymes, which cleave glycosidic bonds and alter molecular weight (MW):

  • Cellulase treatment : Reduces oat β-glucan MW from 1,450 kDa to 370 kDa, enhancing water solubility and bile acid binding .

  • Lichenase : Selectively cleaves β-(1→4) linkages in mixed-linkage β-glucans, producing oligosaccharides with β-(1→3)-linked reducing ends .

  • β-glucosidase : Exo-enzyme that hydrolyzes terminal glucose units, leaving oxidized oligomers intact .

Table 2: Enzymatic Hydrolysis Effects on β-Glucans

EnzymeSubstrateMW ReductionFunctional Outcome
CellulaseOat β-glucan1,450 → 370 kDaImproved cholesterol binding
LichenaseMixed-linkage β-glucanN/AOligosaccharides with β-(1→3) ends
β-glucosidaseOxidized β-glucanPartialRetention of oxidized motifs

Thermal and Irradiation-Induced Modifications

  • Thermal degradation : Autoclaving at 121°C for 6 hours solubilizes yeast β-glucan by reducing MW and disrupting tertiary structures .

  • Gamma irradiation : Doses of 10–50 kGy decrease MW by 30–70%, improving solubility and reducing viscosity .

Table 3: Impact of Physical Treatments on β-Glucans

TreatmentConditionsMW ChangeSolubility Enhancement
Autoclaving121°C, 6 hoursSignificantYes
Gamma rays10–50 kGy30–70% lossYes

Chemical Functionalization

β-glucans are modified to enhance bioactivity and solubility:

  • Carboxymethylation : Introduces carboxymethyl groups (-CH2COOH) at hydroxyl sites, increasing water solubility .

  • Phosphorylation : Adds phosphate groups, enhancing immunomodulatory effects .

  • Sulfation : Improves anticoagulant and antiviral properties .

Table 4: Chemical Modifications and Outcomes

ModificationReagents UsedKey Outcome
CarboxymethylChloroacetic acidSolubility ↑, antioxidant activity ↑
PhosphorylationPhosphorus oxychlorideImmune activation ↑
SulfationSulfur trioxideAnticoagulant activity ↑

Synthetic Assembly

β-1,3-glucans are synthesized enzymatically using β-1,3-glucan phosphorylase (Ta1,3BGP):

  • Temperature-dependent polymerization : At 80°C, produces chains with DP ~13.7, forming hexagonal lamellar crystals .

  • Spiral growth : Screw-dislocation mechanisms create hierarchical chiral structures .

These reactions underscore β-glucan's versatility in pharmaceutical and food applications. Structural modifications directly impact solubility, immunogenicity, and metabolic interactions, making β-glucans a focal point for tailored biopolymer design .

Comparison with Similar Compounds

Comparison of Beta-Glucan with Other Beta-Glucan Variants

Beta-glucans from different sources exhibit distinct structural and functional characteristics (Table 1).

Table 1: Comparative Analysis of Beta-Glucan Variants
Source Structural Features Key Functions & Research Findings References
Yeast β-1,3 and β-1,6 linkages; highly branched - Strong immune activation: Induces superoxide anion production (e.g., Glucan #300: 1.99 nmol/2.5×10⁵ cells) .
- Enhances cytokine production (e.g., IFN-γ) .
Oat β-1,3 and β-1,4 linkages; linear, soluble - Reduces LDL cholesterol by 5–10% via bile acid binding .
- Lowers postprandial glucose response by 20–30% compared to refined wheat bread .
Barley β-1,3 and β-1,4 linkages; mixed solubility - Moderate cholesterol-lowering effects (3–7% LDL reduction) .
- Limited immune activity in vitro (no superoxide anion induction) .
Fungi β-1,3 linkages; linear with occasional branches - Critical for fungal cell wall integrity; target of echinocandin antifungals .
- Immunostimulatory but less studied in human applications.

Key Insights :

  • Yeast-derived beta-glucans exhibit superior immune activation due to branching and higher molecular weight .
  • Oat and barley beta-glucans excel in metabolic benefits (cholesterol, glycemic control) owing to solubility and viscosity .
  • Fungal beta-glucans are structurally distinct and primarily relevant in antifungal drug development .

Comparison with Similar Non-Beta-Glucan Compounds

Beta-glucans are often compared to other polysaccharides with overlapping applications but divergent mechanisms (Table 2).

Table 2: Beta-Glucan vs. Structurally Similar Compounds
Compound Structure Sources Key Functions & Differences vs. Beta-Glucan References
Arabinoxylan β-1,4-xylan backbone with arabinose Wheat, rye - Less viscous than oat beta-glucan; no significant glycemic control .
- Enhances satiety similarly to beta-glucan .
Chitin β-1,4-N-acetylglucosamine Fungi, arthropods - Insoluble structural polymer; no metabolic benefits.
- Antifungals targeting beta-glucan synthase increase chitin as a compensatory mechanism .
Cellulose β-1,4-glucose Plants, bacteria - Insoluble dietary fiber; lacks immune or cholesterol benefits.
- Supports gut motility unlike beta-glucan .
Pectin α-1,4-galacturonic acid Fruits - Binds cholesterol but less effective than beta-glucan.
- No immune-modulatory effects .

Key Insights :

  • Arabinoxylan shares satiety-enhancing effects with beta-glucan but lacks viscosity-dependent metabolic benefits .
  • Chitin and cellulose are structurally rigid, serving primarily as insoluble fibers without beta-glucan’s bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucan
Reactant of Route 2
D-Glucan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.